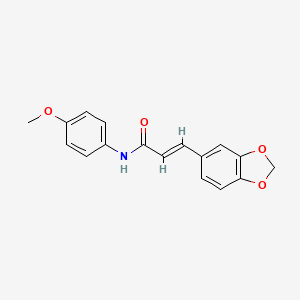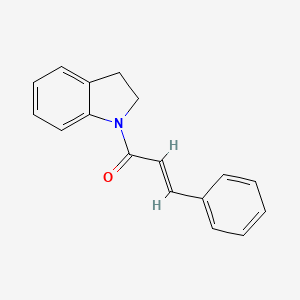
N'~1~,N'~4~-bis(2-fluorobenzylidene)terephthalohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'~1~,N'~4~-bis(2-fluorobenzylidene)terephthalohydrazide is a useful research compound. Its molecular formula is C22H16F2N4O2 and its molecular weight is 406.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 406.12413209 g/mol and the complexity rating of the compound is 581. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Fluorescent Chemosensors
Researchers have developed a hydrazone-based chemosensor for the highly selective and sensitive detection of Al(III) ions, showcasing its application in environmental monitoring and the detection of explosives like picric acid through fluorescence quenching. This reversible behavior towards Al(III) ions demonstrates the chemosensor's potential in creating molecular logic gates, highlighting its importance in analytical chemistry and environmental science (Sharma et al., 2019).
Catalysis
A binuclear oxovanadium(V) complex, synthesized from bis(2-hydroxybenzylidene)terephthalohydrazide, has been utilized as a catalyst for the efficient oxidation of saturated hydrocarbons with hydrogen peroxide, demonstrating its utility in organic synthesis and industrial applications. This complex exhibits very high turnover numbers, indicating its efficiency and potential as a catalyst for various organic reactions (Sutradhar et al., 2013).
Oxidation Reactions
Research has also been conducted on the synthesis of dinuclear and tetranuclear copper(II) complexes of bis(2-hydroxybenzylidene)isophthalohydrazide for the microwave-assisted oxidation of alcohols and the peroxidative oxidation of alkanes under mild conditions. These complexes have been characterized and found to exhibit high activity for oxidation reactions, showcasing their potential in green chemistry and sustainable processes (Sutradhar et al., 2018).
Palladium Nanocomposite Catalyst
A terephthalic acid-derived ligand has been reported for the synthesis of a heterogeneous palladium nanocomposite, acting as an efficient catalyst precursor for Mizoroki–Heck coupling reactions. This highlights its application in the development of new catalysts for C–C coupling reactions, an essential process in pharmaceuticals and material science (Kumara et al., 2017).
Sensing and Detection
Another study showcases the synthesis of an environmentally benign chemosensor probe for the detection of cysteine, demonstrating the potential of N'1,N'4-bis(2-fluorobenzylidene)terephthalohydrazide derivatives in biomedical applications and the selective detection of amino acids in complex biological systems (Murugan et al., 2020).
Propriétés
IUPAC Name |
1-N,4-N-bis[(E)-(2-fluorophenyl)methylideneamino]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F2N4O2/c23-19-7-3-1-5-17(19)13-25-27-21(29)15-9-11-16(12-10-15)22(30)28-26-14-18-6-2-4-8-20(18)24/h1-14H,(H,27,29)(H,28,30)/b25-13+,26-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLDOMORNVAJOW-BKHCZYBLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=C(C=C2)C(=O)NN=CC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=C(C=C2)C(=O)N/N=C/C3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(4-{[2-(3-chlorophenyl)-8-methyl-3-quinolinyl]methyl}-1-methyl-2-piperazinyl)ethanol](/img/structure/B5580952.png)
![N-[2-(2-oxo-1-imidazolidinyl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5580957.png)

![4-(4-morpholinylmethyl)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5580984.png)

![N-[4-(aminosulfonyl)phenyl]-4-(dimethylamino)benzamide](/img/structure/B5581000.png)
![N-[(1-ethyl-1H-indazol-3-yl)methyl]-6-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5581006.png)

![(4aR*,8aR*)-7-[(5-ethylpyridin-2-yl)methyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-sulfonamide](/img/structure/B5581015.png)

![(4aS*,7aR*)-4-(2-methoxyethyl)-N-(2-thienylmethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5581025.png)
![N-isobutyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5581041.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5581049.png)
![2-methyl-7-[3-(trifluoromethoxy)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5581059.png)
